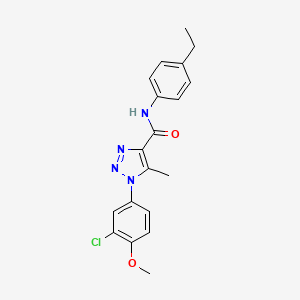

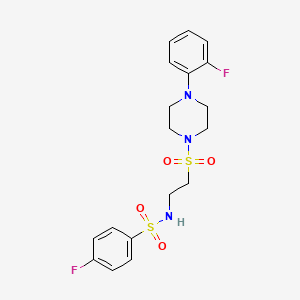

![molecular formula C15H13N5O3S2 B2878322 1-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide CAS No. 1173563-58-0](/img/structure/B2878322.png)

1-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide” is a complex organic molecule that contains several functional groups, including a pyrazole ring, a benzo[d]thiazole ring, a sulfamoyl group, and a prop-2-yn-1-yl group .

Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds are often synthesized through processes like Cu (I) catalyzed [3+2] dipolar cycloaddition . The process might initiate with the synthesis of N-substituted(prop-2-yn-1-yl)amines, which could be accomplished by reacting secondary amines with propargyl bromides in the presence of K2CO3 .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The dihydrobenzimidazol-2-one moiety is essentially planar, with the prop-2-yn-1-yl substituent rotated well out of this plane .Chemical Reactions Analysis

The compound may undergo a variety of chemical reactions, depending on the conditions and reagents used. For instance, triazoles can participate in reactions such as [3+2] dipolar cycloadditions .Scientific Research Applications

Chemical Properties and Reactivity

The compound's structure suggests potential reactivity and interactions with various agents. For instance, studies on similar compounds, such as 1,4-diazaphenothiazine derivatives, have shown that they can undergo oxidation and substitution reactions, indicating a potential for diverse chemical transformations and applications in synthetic chemistry (Carter & Chesseman, 1977).

Antibacterial Applications

Compounds with similar structures, including pyrazole-carboxamide derivatives, have shown promising antibacterial activity. For example, certain derivatives have displayed significant antibacterial effects against pathogens like Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017). This suggests potential for the compound to be developed as an antibacterial agent.

Antiproliferative and Anticancer Potential

Similar pyrazole-sulfonamide derivatives have been synthesized and tested for their antiproliferative activities against various cancer cell lines, showing cell-selective effects and promising antitumor activity (Mert et al., 2014). This indicates a potential application in cancer research and therapy.

Antifungal Applications

Derivatives like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have demonstrated significant antifungal activities against various phytopathogenic fungi, suggesting that compounds with similar structures could be explored for antifungal applications (Du et al., 2015).

Synthesis and Characterization

The synthesis, characterization, and evaluation of related pyrazole and thienopyrimidine derivatives have been extensively studied, providing a framework for the synthesis and potential applications of similar compounds (Aly, 2009).

Future Directions

properties

IUPAC Name |

1-methyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O3S2/c1-3-7-20-12-5-4-10(25(16,22)23)9-13(12)24-15(20)17-14(21)11-6-8-19(2)18-11/h1,4-6,8-9H,7H2,2H3,(H2,16,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHAWCFMMHZENIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

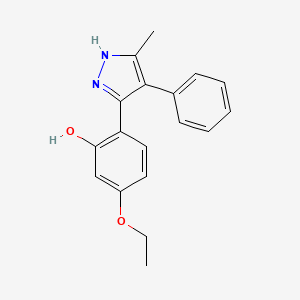

![N-(4-fluoro-2-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2878240.png)

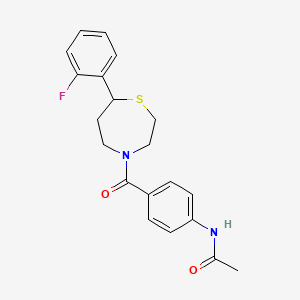

![Methyl (E)-4-[4-[(2-methylphenyl)methoxy]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2878241.png)

![4-[bis(2-chloroethyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2878246.png)

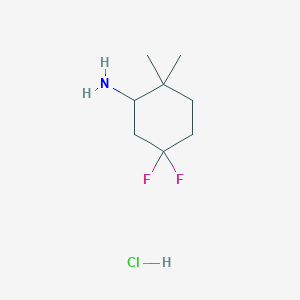

![[2-(3,3,3-Trifluoropropoxy)phenyl]methanamine](/img/structure/B2878249.png)

![5-methyl-N-(2-methylbenzo[d]thiazol-5-yl)isoxazole-3-carboxamide](/img/structure/B2878253.png)

![N-ethyl-5-oxo-N-(m-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2878254.png)

![2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2878258.png)

![1,3-Benzodioxol-5-yl-[4-[5-(1,3-benzodioxol-5-yl)pyrazolidin-3-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2878260.png)